Cas no 80508-81-2 (Glaucocalyxin B)

Glaucocalyxin B structure
Productnaam:Glaucocalyxin B
CAS-nummer:80508-81-2
MF:C22H30O5
MW:374.470607280731
CID:985718
Glaucocalyxin B Chemische en fysische eigenschappen
Naam en identificatie
-
- glaucocalyxin B
- Kaur-16-ene-3,15-dione,14-(acetyloxy)-7- hydroxy-,(7R,14R)-
- 14beta-Acetoxy-7alpha-hydroxy-ent-kaur-16-ene-3,15-dione
- Wangzaozin C
- [(1R,4S,9R,10R,13R)-2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.0
- [(1R,4S,9R,10S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]
- (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione (ACI)
- 14β-Acetoxy-7α-hydroxy-ent-kaur-16-ene-3,15-dione
- Glaucocalyxin B
-
- Inchi: 1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1
- InChI-sleutel: LSUXOKVMORWDLT-UVJXNXQRSA-N
- LACHT: O(C1[C@@H]2C(C([C@@]31[C@H](O)C[C@@H]1C(C(CC[C@@]1(C)[C@@H]3CC2)=O)(C)C)=O)=C)C(=O)C
Berekende eigenschappen
- Exacte massa: 374.209324g/mol
- Oppervlakte lading: 0
- XLogP3: 2.3
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Aantal draaibare bindingen: 2
- Monoisotopische massa: 374.209324g/mol
- Monoisotopische massa: 374.209324g/mol
- Topologisch pooloppervlak: 80.7Ų
- Zware atoomtelling: 27
- Complexiteit: 752
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: 2
- Moleculair gewicht: 374.5
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 190.5-191 ºC
- Oplosbaarheid: Very slightly soluble (0.29 g/l) (25 º C),
- PSA: 80.67000
- LogboekP: 2.84580
Glaucocalyxin B Beveiligingsinformatie
- Opslagvoorwaarde:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Glaucocalyxin B Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP3983-20mg |
Glaucocalyxin B |
80508-81-2 | 98% | 20mg |
$320 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0309-1 mg |
Glaucocalyxin B |
80508-81-2 | 99.13% | 1mg |
¥1767.00 | 2022-04-26 | |
MedChemExpress | HY-N2113-10mM*1mLinDMSO |
Glaucocalyxin B |
80508-81-2 | 99.39% | 10mM*1mLinDMSO |
¥3620 | 2023-07-26 | |
eNovation Chemicals LLC | Y1243393-5mg |
glaucocalyxin B |
80508-81-2 | 99% | 5mg |
$795 | 2024-06-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0309-5 mg |
Glaucocalyxin B |
80508-81-2 | 99.13% | 5mg |
¥3927.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50412-10mg |
Glaucocalyxin B |
80508-81-2 | 98% | 10mg |
¥4457.00 | 2023-09-07 | |
Chengdu Biopurify Phytochemicals Ltd | BP3983-5mg |
Glaucocalyxin B |
80508-81-2 | 98% | 5mg |
$120 | 2023-09-20 | |
Biosynth | FDA50881-5 mg |
Glaucocalyxin B |
80508-81-2 | 5mg |
$375.40 | 2023-01-04 | ||
Chengdu Biopurify Phytochemicals Ltd | BP3983-10mg |
Glaucocalyxin B |
80508-81-2 | 98% | 10mg |
$220 | 2023-09-19 | |
MedChemExpress | HY-N2113-5mg |
Glaucocalyxin B |
80508-81-2 | 99.65% | 5mg |
¥4400 | 2024-05-22 |
Glaucocalyxin B Gerelateerde literatuur
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
80508-81-2 (Glaucocalyxin B) Gerelateerde producten
- 50-04-4(Cortisone acetate)
- 56-47-3(Deoxy Corticosterone Acetate)
- 58-22-0(Testosterone)
- 82460-75-1(rabdophyllin g)
- 57-85-2(Testosterone propionate)
- 78536-36-4(Excisanin B)
- 50-03-3(Hydrocortisone acetate)
- 58-18-4(Methyltestosterone)
- 58-20-8(Testosterone Cypionate)
- 66411-24-3(8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:80508-81-2)Glaucocalyxin B

Zuiverheid:99%/99%/99%
Hoeveelheid:1mg/5mg/10mg
Prijs ($):251.0/552.0/855.0